![molecular formula C19H15NO3S B2465513 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-benzofuran-2-carboxamide CAS No. 2097858-72-3](/img/structure/B2465513.png)

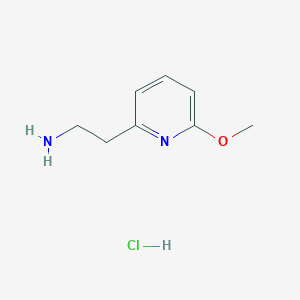

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

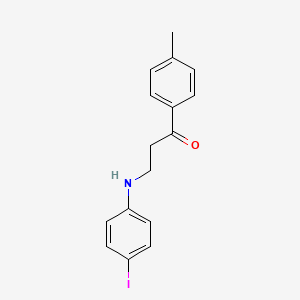

“N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-benzofuran-2-carboxamide” is a complex organic compound that contains furan, thiophene, and benzofuran moieties. Furan and thiophene are five-membered heterocyclic compounds with oxygen and sulfur atoms, respectively . Benzofuran is a fused ring system that consists of a benzene ring fused to a furan ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of furan, thiophene, and benzofuran moieties. Thiophene derivatives can be synthesized by heterocyclization of various substrates . A similar approach could be used for the synthesis of furan derivatives . The coupling of these moieties would likely require a series of complex organic reactions .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. The furan and thiophene rings each contain five atoms, including an oxygen atom in the furan ring and a sulfur atom in the thiophene ring . The benzofuran moiety is a fused ring system that consists of a benzene ring fused to a furan ring .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex due to the presence of multiple reactive sites. The furan, thiophene, and benzofuran moieties each have unique reactivity profiles . For example, thiophene derivatives have been shown to exhibit a variety of biological activities, suggesting that they may undergo a range of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of furan, thiophene, and benzofuran moieties. For example, furan and thiophene are soluble in most organic solvents but insoluble in water .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

Researchers have developed various methodologies for synthesizing furan and thiophene derivatives. For instance, Aleksandrov and El’chaninov (2017) synthesized 2-(furan-2-yl)benzo[e][1,3]benzothiazole by coupling naphthalen-1-amine with furan-2-carbonyl chloride, followed by treatment with P2S5 and potassium ferricyanide, showcasing a pathway to synthesize complex molecules involving furan derivatives Aleksandrov & El’chaninov, 2017. Similarly, Zhang et al. (2017) described a photoinduced direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones, highlighting a metal-free approach to synthesize polyheterocyclic compounds Zhang et al., 2017.

Biological Applications and Studies

The synthesis and biological activity of C-thioribonucleosides related to tiazofurin, including furanthiofurin and thiophenthiofurin, were investigated by Franchetti et al. (2000). This research explored the cytotoxic effects of these compounds towards leukemia cells and their influence on inosine monophosphate dehydrogenase (IMPDH) activity, demonstrating the potential therapeutic applications of furan and thiophene derivatives Franchetti et al., 2000.

Chemical Properties and Applications

Ma et al. (2014) developed an efficient strategy for synthesizing multifunctionalized benzofuran-4(5H)-ones, illustrating the versatility of furan derivatives in creating complex molecules with potential applications in pharmaceuticals and materials science Ma et al., 2014.

Inhibition of Biological Targets

Lee et al. (2007) identified new benzofurans from Gastrodia elata with inhibitory activities against DNA topoisomerases I and II, pointing to the potential of furan derivatives as anticancer agents Lee et al., 2007.

Direcciones Futuras

Mecanismo De Acción

Target of Action

The compound “N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-benzofuran-2-carboxamide” is a complex molecule that contains both furan and thiophene moieties . Furan and thiophene derivatives have been shown to exhibit a wide range of biological activities . .

Mode of Action

Furan and thiophene derivatives have been reported to interact with various biological targets, leading to a variety of effects . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .

Biochemical Pathways

Compounds containing furan and thiophene moieties have been reported to interact with various biochemical pathways . For example, some thiophene derivatives have been reported to exhibit anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Result of Action

Furan and thiophene derivatives have been reported to exhibit a wide range of biological activities . For instance, some thiophene derivatives have been reported to exhibit anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Propiedades

IUPAC Name |

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3S/c21-19(18-10-13-4-1-2-5-16(13)23-18)20-11-15(14-7-9-24-12-14)17-6-3-8-22-17/h1-10,12,15H,11H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXPRBCPWFUXZAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC(C3=CSC=C3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Morpholin-4-yl)oxan-4-yl]methanamine](/img/structure/B2465431.png)

![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2465436.png)

![2-((4-chlorophenyl)thio)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B2465439.png)

![N-(2,3-dimethylphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2465440.png)

![2-Chloro-N-cyclopropyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B2465450.png)